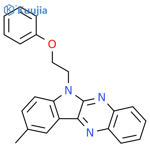

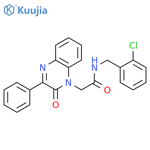

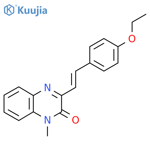

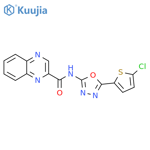

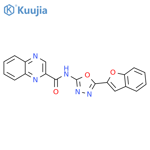

Quinoxalines

Quinoxalines are a class of heterocyclic organic compounds characterized by their unique molecular structure, featuring a five-membered ring system with one nitrogen atom and one oxygen atom. These compounds exhibit a variety of interesting properties that make them valuable in both academic research and industrial applications.

Structurally, quinoxaline contains a nitrogen atom at the 2-position and an oxygen atom at the 3-position, forming a stable aromatic ring. Due to their electron-donating nature, quinoxalines can participate in various chemical reactions such as Friedel-Crafts alkylation and acylation, making them useful intermediates in organic synthesis.

In pharmaceutical research, quinoxalines are of particular interest due to their potential as antitumor agents, antimicrobial drugs, and inhibitors of metalloenzymes. Their ability to form stable complexes with transition metals also makes them suitable for catalytic applications.

Furthermore, these compounds display notable thermal stability and solubility characteristics, which contribute to their utility in dye synthesis, electronic materials, and other industrial processes. The broad range of functional groups that can be introduced into quinoxaline derivatives allows for the design of molecules with specific properties tailored to diverse applications.

関連文献

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

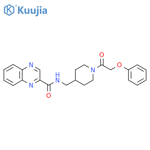

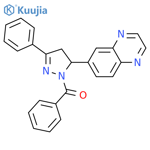

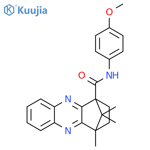

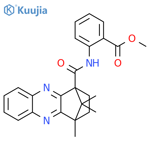

おすすめ商品